molecular formula C8H4ClF3O2 B1630759 3-chloro-5-(trifluoromethyl)benzoic Acid CAS No. 53985-49-2

3-chloro-5-(trifluoromethyl)benzoic Acid

Cat. No. B1630759
Key on ui cas rn: 53985-49-2
M. Wt: 224.56 g/mol
InChI Key: IDLOGBMWOUINGG-UHFFFAOYSA-N
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Patent
US05196593

Procedure details

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid and an equimolar amount of p-nitrophenol are stirred with an equimolar amount of anhydrous potassium carbonate in dimethylsulfoxide at 110° C. for 24 hours and then left overnight at room temperature. The mixture is then poured into dilute hydrochloric acid and the solid is recovered and purified by dissolving, washing and drying to give 4'-nitrophenoxy ether at the 2-position of 3-chloro-5-(trifluoromethyl)benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](F)=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].C1C([N+]([O-])=O)=CC=C(O)C=1.C(=O)([O-])[O-].[K+].[K+].Cl>CS(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1)[C:5]([OH:7])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=C(C1)C(F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid is recovered
CUSTOM
Type
CUSTOM
Details
purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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